molecular formula C6H8K2O8 B12653017 Dipotassium galactarate CAS No. 84878-11-5

Dipotassium galactarate

Cat. No.: B12653017
CAS No.: 84878-11-5
M. Wt: 286.32 g/mol
InChI Key: ZCTRSOMMTLXYCN-SXKXKJGMSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium galactarate is a chemical compound with the molecular formula C6H8K2O8. It is the dipotassium salt of galactaric acid, also known as mucic acid. Galactaric acid is a dicarboxylic acid derived from the oxidation of galactose, a type of sugar. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium galactarate can be synthesized through the oxidation of galactose or galacturonic acid. One common method involves the use of nitric acid as an oxidizing agent. The reaction typically proceeds under controlled temperature and pH conditions to ensure the complete oxidation of the starting material to galactaric acid, which is then neutralized with potassium hydroxide to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous process using a packed bed plug flow reactor. This method involves the oxidation of sodium galacturonate to disodium galactarate using a heterogeneous gold catalyst under alkaline conditions. The disodium galactarate is then converted to this compound by ion exchange with potassium ions .

Chemical Reactions Analysis

Types of Reactions

Dipotassium galactarate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce other carboxylic acids.

    Reduction: It can be reduced to form galactarolactone or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the potassium ions are replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and molecular oxygen in the presence of a catalyst.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Ion exchange resins or solutions of other metal salts can facilitate substitution reactions.

Major Products Formed

    Oxidation: Further oxidation can yield compounds such as tartaric acid.

    Reduction: Reduction can produce galactarolactone.

    Substitution: Substitution reactions can result in the formation of salts with different cations, such as sodium galactarate.

Scientific Research Applications

Dipotassium galactarate has several scientific research applications:

Mechanism of Action

The mechanism of action of dipotassium galactarate involves its interaction with specific enzymes and metabolic pathways. In biological systems, it can be metabolized by enzymes such as galactarate dehydratase, which converts it to other intermediates in the galacturonate catabolic pathway. This pathway is important for the breakdown and utilization of galacturonic acid in microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Disodium galactarate: Similar to dipotassium galactarate but with sodium ions instead of potassium.

    Galactaric acid: The free acid form of this compound.

    D-glyceric acid: Another derivative of galacturonic acid with different chemical properties.

Uniqueness

This compound is unique due to its specific potassium ion content, which can influence its solubility and reactivity compared to other salts of galactaric acid. Its potassium ions make it particularly useful in applications where potassium is preferred over other cations .

Properties

CAS No.

84878-11-5

Molecular Formula

C6H8K2O8

Molecular Weight

286.32 g/mol

IUPAC Name

dipotassium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8.2K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2+,3+,4-;;

InChI Key

ZCTRSOMMTLXYCN-SXKXKJGMSA-L

Isomeric SMILES

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[K+].[K+]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.